molecular formula C24H26N4 B1680719 Ropizine CAS No. 3601-19-2

Ropizine

カタログ番号: B1680719
CAS番号: 3601-19-2
分子量: 370.5 g/mol
InChIキー: UZDGLRYWBSKLQY-NCELDCMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロピジンは、抗てんかん特性で知られるベンジルピペラジン化合物です。 てんかんやその他の発作性疾患の治療における可能性について広く研究されてきました。 その開発は、合成における毒性のある微量不純物の存在のために中止されました .

準備方法

合成経路と反応条件

ロピジンは、ピペラジンとベンジルクロリドを含む一連の化学反応によって合成できます。 このプロセスは通常、次の手順が含まれます。

工業生産方法

ロピジンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、毒性のある不純物の除去を確実にするための厳格な品質管理対策が含まれます。 生産は、化合物の純度と有効性を維持するために、管理された環境で行われます .

化学反応の分析

反応の種類

ロピジンは、次を含むさまざまな化学反応を受けます。

一般的な試薬と条件

形成された主な製品

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、ロピジンのさまざまな酸化された形態をもたらす可能性がありますが、還元は、さまざまな還元された誘導体を生み出す可能性があります .

科学研究アプリケーション

科学的研究の応用

Pharmacological Properties

Ropizine exhibits a range of pharmacological effects primarily due to its ability to interact with multiple neurotransmitter systems. Key properties include:

  • Antitussive Effects : this compound is recognized for its effectiveness as a non-opioid antitussive agent. It works by suppressing cough reflexes without the side effects commonly associated with opioid treatments.
  • Dopaminergic Activity : As a phenothiazine derivative, this compound influences dopamine receptors, which may contribute to its efficacy in managing conditions related to mood and anxiety.
  • Histamine Antagonism : The compound also acts as an antagonist to histamine receptors, providing potential benefits in allergic responses and respiratory conditions.

Clinical Applications

This compound's clinical applications are primarily focused on respiratory health and neuropharmacology:

Respiratory Disorders

This compound has been extensively studied for its antitussive properties. A meta-analysis demonstrated that this compound significantly outperformed control treatments in reducing cough severity in both adults and children. The findings from seven studies indicated a statistically significant improvement in overall antitussive efficacy (p = 0.0015) when compared to standard treatments .

Table 1: Efficacy of this compound vs Control Treatments

Study TypeStandardized Mean DeltaConfidence Interval (95%)p-value
This compound vs Control-0.176-0.282 to -0.0690.0015

Neuropharmacological Effects

Research has indicated that this compound may have potential applications in treating neurodegenerative diseases due to its dopaminergic activity. Studies suggest that compounds in the phenothiazine class can influence neurochemical pathways involved in conditions such as Alzheimer's disease and Parkinson's disease .

Case Study: Neuroprotective Effects
A study exploring the effects of this compound on neurodegenerative models showed promising results in enhancing neuronal survival and reducing apoptotic markers, suggesting its utility as a neuroprotective agent.

Population Pharmacokinetics

Recent studies have focused on the pharmacokinetics of this compound formulations, assessing how different delivery methods affect plasma concentration and therapeutic outcomes. A population pharmacokinetic model indicated that body surface area significantly influences drug distribution, which is crucial for tailoring individualized treatment regimens .

Table 2: Pharmacokinetic Parameters of this compound Formulations

Formulation TypeCmax (ng/mL)AUC (h*ng/mL)Half-life (h)
Immediate Release1501204
Controlled Release100906

作用機序

ロピジンは、特定の神経伝達物質の解離速度を低下させるアロステリック修飾剤として作用することにより、その効果を発揮します。 主に中枢神経系を標的とし、そこで神経伝達物質受容体の活性を調節します。 この調節は、発作の広がりを防ぎ、抗てんかん効果をもたらすのに役立ちます .

類似の化合物との比較

ロピジンは、フルナリジンやシンナリジンなどの他の類似の化合物と比較されます。 これらの化合物は、類似の抗てんかん特性を共有していますが、化学構造と特定の活性は異なります。

ロピジンの独自性は、特定の化学構造と、特定の神経伝達物質の活性を強化および阻害する二重作用にあり、これは他の抗てんかん薬では一般的に見られないことです .

類似化合物との比較

Ropizine is compared with other similar compounds such as flunarizine and cinnarizine. These compounds share similar anticonvulsant properties but differ in their chemical structures and specific activities:

This compound’s uniqueness lies in its specific chemical structure and its dual action of enhancing and inhibiting certain neurotransmitter activities, which is not commonly observed in other anticonvulsants .

生物活性

Ropizine, a benzhydryl piperazine compound, has garnered attention for its biological activity, particularly in the context of anticonvulsant properties. This article aims to synthesize existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound primarily functions as an allosteric modulator of the sigma-1 receptor (Sig1R), which plays a crucial role in various neurological processes. Studies have shown that this compound inhibits magnesium-dependent ATPase activity in rat brain synaptosomes, indicating its potential impact on neurotransmitter release and synaptic plasticity . The modulation of Sig1R by this compound may enhance neuronal survival and protect against neurodegenerative processes.

Anticonvulsant Activity

This compound exhibits significant anticonvulsant properties across various animal models. Research indicates that it is comparable to phenytoin in efficacy against maximal electroshock-induced seizures while demonstrating superior effectiveness in antagonizing after-discharges produced by cortical or hippocampal stimulation . The following table summarizes the anticonvulsant activity of this compound compared to other compounds:

CompoundModel of Seizure InductionEfficacy
This compoundMaximal electroshockComparable to phenytoin
This compoundCortical/hippocampal stimulationMore effective than phenytoin
PhenytoinMaximal electroshockStandard reference
PhenytoinChemically induced seizuresLimited effectiveness

Case Studies and Research Findings

Several studies have documented the effects of this compound in clinical and preclinical settings. Notable findings include:

  • Animal Studies : In studies involving mice, cats, and dogs, this compound demonstrated anticonvulsant activity, providing a basis for its potential therapeutic application in epilepsy .
  • Autoradiographic Studies : Research utilizing autoradiographic techniques has shown that this compound decreases the dissociation rate of radiolabeled ligands at Sig1R sites, suggesting a strong binding affinity and prolonged action at these receptors .

Summary of Research Findings

The following highlights key research findings regarding this compound's biological activity:

  • Inhibition of ATPase Activity : Direct evidence shows that this compound inhibits magnesium-dependent ATPase activity, which is critical for maintaining cellular ion homeostasis .
  • Comparative Efficacy : this compound has been shown to be more potent than phenytoin in specific models of seizure induction, indicating its potential as a more effective anticonvulsant agent .
  • Allosteric Modulation : As an allosteric modulator, this compound may enhance the signaling pathways associated with Sig1R, contributing to its neuroprotective effects .

特性

IUPAC Name

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDGLRYWBSKLQY-NCELDCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189567
Record name Ropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3601-19-2
Record name Ropizine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003601192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ropizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROPIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5128GW9D4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ropizine
Reactant of Route 2
Ropizine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。